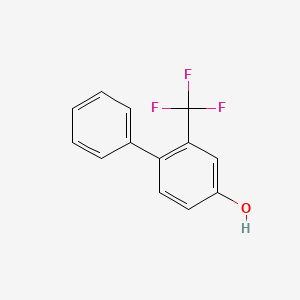

2-Trifluoromethyl-biphenyl-4-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H9F3O |

|---|---|

Poids moléculaire |

238.20 g/mol |

Nom IUPAC |

4-phenyl-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8,17H |

Clé InChI |

SBXNDMGSQWQBRN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)C(F)(F)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Biphenyl 4 Ol

Catalytic Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation

The formation of the biphenyl core is a critical step in the synthesis of 2-Trifluoromethyl-biphenyl-4-ol. Various palladium-catalyzed cross-coupling reactions have proven to be highly effective for this transformation, enabling the precise construction of the C-C bond between the two aryl rings.

Suzuki-Miyaura Coupling Protocols for Aryl Fluorine Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. tcichemicals.com In the context of synthesizing fluorinated biphenyls, this reaction has been extensively explored. mdpi.comresearcher.life The general approach involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. organic-synthesis.com

For the synthesis of a precursor to this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a protected 4-halophenol with 2-(trifluoromethyl)phenylboronic acid. The use of a protecting group on the hydroxyl functionality is often necessary to prevent interference with the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Fluorinated Biphenyls

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C (het.) | K2CO3 | H2O/Ethanol | 80 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na2CO3 | H2O/DMF | 110 | ~90 |

This table presents data from analogous reactions and serves as a reference for the potential synthesis of the target compound.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, palladium nanoparticles supported on graphene have been shown to be effective heterogeneous catalysts for the synthesis of fluorinated biphenyl derivatives. mdpi.com

Stille Coupling and Negishi Coupling Variants in Biphenyl Synthesis

The Stille and Negishi couplings offer alternative powerful methods for the formation of the biphenyl linkage.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.net A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org For the synthesis of a 2-trifluoromethyl-biphenyl derivative, one could envision the coupling of a protected 4-halophenol with 2-(tributylstannyl)trifluoromethylbenzene.

The Negishi coupling , on the other hand, utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. organic-chemistry.orgnih.gov Organozinc reagents are generally more reactive than their organotin or organoboron counterparts, which can be advantageous in certain cases. The synthesis of the target biphenyl could be approached by coupling a protected 4-halophenol with a 2-(trifluoromethyl)phenylzinc halide. This reaction is known for its high functional group tolerance and effectiveness in constructing C(sp2)-C(sp2) bonds. nih.gov

Table 2: Comparison of Stille and Negishi Coupling for Biaryl Synthesis

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Stille Coupling | Organostannane (e.g., R-SnBu3) | Pd(PPh3)4 | Air and moisture stable reagents | Toxicity of tin compounds |

Oxidative Coupling and Direct Arylation Approaches to Biphenyls

In recent years, methods that avoid the pre-functionalization of both coupling partners have gained significant attention. Oxidative coupling and direct arylation represent more atom-economical approaches to biphenyl synthesis.

Oxidative coupling involves the formation of a C-C bond between two C-H bonds of two arenes, typically in the presence of a metal catalyst and an oxidant. nih.gov The cross-coupling of two different phenols or a phenol (B47542) with another arene can be a powerful tool, though controlling selectivity between homo- and cross-coupling can be challenging. soton.ac.ukresearchgate.net

Direct arylation is a related process that involves the coupling of an arene C-H bond with an aryl halide or triflate. nih.govista.ac.at This approach avoids the need to prepare an organometallic reagent from the arene. For the synthesis of this compound, a direct arylation strategy could involve the reaction of a protected phenol with 2-halotrifluoromethylbenzene in the presence of a suitable catalyst system.

Trifluoromethylation Methodologies for Aromatic Systems

The introduction of the trifluoromethyl (CF3) group is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a trifluoromethyl-containing building block in a cross-coupling reaction, as described above, or by introducing the CF3 group onto a pre-formed biphenyl scaffold.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. beilstein-journals.orgnih.gov Electron-rich aromatic systems, such as phenols, are excellent candidates for this type of reaction. brynmawr.edu A variety of stable and effective electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents). tcichemicals.comchem-station.com

The direct trifluoromethylation of 4-hydroxybiphenyl would be a highly convergent approach to the target molecule. The hydroxyl group is an activating ortho-, para-director, which would favor the introduction of the trifluoromethyl group at the desired 2-position.

Table 3: Common Electrophilic Trifluoromethylating Reagents

| Reagent Name | Reagent Type | Key Features |

|---|---|---|

| Togni's Reagents | Hypervalent Iodine | High reactivity, broad substrate scope |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Stable solids, tunable reactivity |

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation involves the reaction of a "CF3-" synthon with an electrophilic substrate. researcher.liferesearchgate.net Common sources of the trifluoromethyl anion include Ruppert-Prakash reagent (TMSCF3) and trifluoromethane (HCF3) in the presence of a suitable base.

Radical Trifluoromethylation Pathways and Mechanistic Studies

The introduction of a trifluoromethyl (CF3) group into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique electronic properties this group imparts. Radical trifluoromethylation has emerged as a powerful tool for this transformation. The process generally involves the generation of a trifluoromethyl radical (•CF3), which then attacks the aromatic ring.

Mechanistic studies indicate that the •CF3 radical can be generated from various precursors under mild conditions. nih.gov For instance, Togni reagents, in the presence of a single-electron donor, can produce the •CF3 radical through a single-electron transfer (SET) process. nih.gov Another common source is triflic anhydride (Tf2O), which can be activated by reagents like thianthrene under visible light to generate the key trifluoromethyl radical intermediate via a free-radical homolytic process. acs.org Copper-catalyzed reactions also play a significant role, where a Cu(I) species can react with reagents like sodium triflinate (CF3SO2Na) in the presence of an oxidant to generate the •CF3 radical. nih.gov

Once generated, the electrophilic •CF3 radical adds to the electron-rich biphenyl ring. The mechanism can be substrate-dependent; in some copper-mediated systems, the reaction may proceed through a single electron transfer (SET) mechanism if the substrate has a high thermodynamic driving force for it. researchgate.net Alternatively, a CF3 radical release followed by an electrophilic aromatic substitution (SEAr)-type mechanism can occur. researchgate.net Mechanistic investigations using radical traps such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and BHT (2,6-di-tert-butyl-para-cresol) have confirmed the involvement of radical intermediates in these transformations. nih.gov

The general pathway can be summarized as follows:

Initiation : Generation of the •CF3 radical from a suitable precursor (e.g., Togni reagent, Umemoto's reagent, CF3SO2Na) often facilitated by a metal catalyst or photoredox catalysis. nih.govnih.gov

Propagation : The •CF3 radical attacks the aromatic ring of a biphenyl precursor.

Rearomatization : The resulting radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the trifluoromethylated biphenyl.

Table 1: Reagents and Conditions for Radical Trifluoromethylation

| CF3 Source | Catalyst/Initiator | Conditions | Mechanistic Notes |

| Togni Reagent II | Single Electron Donor | Mild, often photoredox | Involves SET to generate N-hydroxyl radical and subsequent collapse to release •CF3. nih.gov |

| Triflic Anhydride (Tf2O) | Thianthrene | Visible Light | Photocatalyst-free, involves a free radical homolytic process. acs.org |

| CF3SO2Na | CuI / TBHP | Thermal | •CF3 is generated in situ and adds to the substrate, followed by oxidation. nih.gov |

| Umemoto's Reagent | Copper | Thermal | Involves generation of an aryl radical and a CuCF3 species. nih.gov |

Hydroxylation and Phenol Formation Strategies in Biphenyl Systems

The introduction of a hydroxyl group to form the phenol moiety is another crucial transformation. Several strategies exist for the hydroxylation of biphenyl systems, ranging from classic organometallic methods to modern biocatalytic approaches.

Directed ortho-metalation (DoM) is a powerful regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then be "quenched" by an electrophile. wikipedia.org

For the synthesis of a hydroxylated biphenyl, a suitable DMG on one of the rings would direct lithiation to the desired position. The general principle involves:

An aromatic compound with a DMG (e.g., amide, methoxy, or tertiary amine) interacts with an alkyllithium reagent. wikipedia.org

The strong base deprotonates the ring at the ortho-position, forming an aryllithium species. wikipedia.org

This intermediate is then treated with an electrophilic oxygen source to introduce the hydroxyl group (after a workup step). Common electrophiles for this purpose include molecular oxygen (O2), followed by reduction, or more sophisticated reagents like molybdenum peroxide complexes.

This method offers high regioselectivity, targeting only the ortho position relative to the DMG, which is a significant advantage over traditional electrophilic aromatic substitution that often yields a mixture of ortho and para products. wikipedia.org

Nucleophilic aromatic substitution (SNAr) provides a direct route to phenols by displacing a leaving group on the aromatic ring with a hydroxide nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro or trifluoromethyl group) positioned ortho or para to the leaving group (typically a halide). libretexts.org

The mechanism is generally accepted to be a two-step process:

Addition : The nucleophile (e.g., OH⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group departs, and the aromaticity of the ring is restored, yielding the phenol product. libretexts.org

In the context of synthesizing this compound, a precursor such as 4-halo-2-trifluoromethyl-biphenyl could be subjected to SNAr conditions. The trifluoromethyl group at the ortho position would activate the ring system, facilitating the substitution of the halide at the para position by a hydroxide source. Recent studies have explored concerted SNAr mechanisms in specific heterocyclic systems, expanding the mechanistic understanding of these reactions. acs.org A novel approach involves using radicals as transient, powerful electron-withdrawing groups to activate otherwise inert aryl halides for SNAr. osti.gov

Biocatalysis offers an environmentally friendly and highly selective alternative for hydroxylation reactions. Certain microorganisms and their isolated enzymes can hydroxylate aromatic compounds with remarkable regio- and stereoselectivity under mild conditions. For instance, the fungus Cunninghamella echinulata has been studied for its ability to hydroxylate biphenyl. nih.gov

Mechanistic studies on the hydroxylation of biphenyl by C. echinulata have shown evidence of a 1,2-hydride shift, a phenomenon characteristic of arene oxide intermediates, similar to the NIH shift observed in mammalian metabolism. nih.gov This suggests that the enzymatic process likely involves cytochrome P450 monooxygenases, which activate molecular oxygen to perform the hydroxylation. Liver microsomal preparations from various animal species have also been shown to hydroxylate biphenyl, primarily at the 4-position, although the 2-position can also be targeted depending on the species. nih.gov These enzymatic systems offer a pathway to selectively introduce a hydroxyl group onto the biphenyl core without the need for harsh reagents or protecting groups.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to synthetic routes is essential for reducing environmental impact. Key areas of focus include the use of safer solvents, reducing waste, and improving energy efficiency.

Traditional organic synthesis often relies on volatile and often toxic organic solvents. Shifting to solvent-free conditions or using water as a solvent represents a significant step towards greener synthesis.

Solvent-free , or solid-state, reactions can be promoted using techniques like ball milling (mechanochemistry). This method uses mechanical force to initiate reactions between solid reactants. It has been successfully applied to the synthesis of biphenyl-derived materials, offering advantages such as high efficiency, fast reaction times, and the elimination of solvent waste. rsc.orgmdpi.com For example, palladium-catalyzed oxidative homocoupling of aryl boronic acids has been achieved under solvent-free and ligand-free ball-milling conditions. rsc.org

Aqueous reaction media also provide a green alternative. While many organic reagents have low solubility in water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous synthesis. The Suzuki-Miyaura coupling, a key reaction for forming the biphenyl scaffold, can be performed in a mixture of an organic solvent like THF and water, which is an improvement over purely organic media. nih.gov The development of fully aqueous or catalyst-free multicomponent processes for biphenyl synthesis represents a promising green route, simplifying purification and avoiding the use of organic solvents and metal catalysts entirely. acs.org

Table 2: Comparison of Green Synthesis Approaches for Biphenyl Derivatives

| Approach | Method | Advantages | Disadvantages |

| Solvent-Free | Ball Milling / Mechanochemistry | No solvent waste, high yields, fast reactions, energy efficient. rsc.orgmdpi.com | Substrate scope can be limited; requires specialized equipment. |

| Aqueous Media | Suzuki-Miyaura Coupling | Reduced use of volatile organic compounds, improved safety. nih.gov | May require co-solvents or phase-transfer catalysts for insoluble substrates. |

| Catalyst-Free | Multicomponent Reaction | Avoids metal catalysts and organic solvents, simple purification. acs.org | May require higher temperatures or longer reaction times; scope may be limited. |

Atom Economy and Step Efficiency in Multistep Syntheses

A common strategy for the synthesis of functionalized biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. A hypothetical, yet representative, multistep synthesis could involve the coupling of a boronic acid derivative with a halogenated phenol.

Hypothetical Synthetic Pathway:

Synthesis of 2-Trifluoromethylphenylboronic acid: This could be prepared from 2-bromobenzotrifluoride through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Suzuki-Miyaura Coupling: The prepared 2-Trifluoromethylphenylboronic acid is then coupled with 4-bromophenol in the presence of a palladium catalyst and a base.

To illustrate the concepts of atom economy and step efficiency, let's analyze this hypothetical two-step synthesis.

Atom Economy Calculation:

The atom economy is calculated using the formula:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jocpr.comresearchgate.net

A detailed calculation would require accounting for all reactants and byproducts in each step. However, a simplified view of the key bond-forming step (Suzuki coupling) highlights the inherent efficiency of this reaction, as a large portion of the atoms from the two aryl partners are incorporated into the final biphenyl structure.

Step Efficiency:

The following table provides a conceptual analysis of the atom economy for the key coupling step:

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2-Trifluoromethylphenylboronic acid | 189.93 | This compound | 240.21 | |

| 4-Bromophenol | 173.01 | |||

| Total Reactant MW | 362.94 | ~66.2% |

Catalyst Recycling and Sustainable Process Development

The use of palladium catalysts in cross-coupling reactions is highly effective but also presents challenges related to cost, toxicity, and metal contamination of the final product. Sustainable process development for the synthesis of this compound therefore heavily focuses on the implementation of recyclable catalyst systems.

Heterogeneous catalysts, where the palladium is supported on a solid matrix, are a key area of research for sustainable Suzuki-Miyaura couplings. These systems offer the advantage of easy separation from the reaction mixture and the potential for reuse over multiple cycles.

Examples of Recyclable Catalyst Systems:

Palladium Nanoparticles on Graphene: Palladium nanoparticles supported on COOH-modified graphene have been shown to be effective and recyclable catalysts for the Suzuki-Miyaura coupling of fluorinated aryl compounds. These catalysts can be recovered by centrifugation and have demonstrated good reusability over several cycles with only a minor decrease in activity. mdpi.com

Palladium on Magnetic Nanoparticles: Immobilizing palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for the simple and efficient recovery of the catalyst using an external magnet. This approach has been successfully applied to various cross-coupling reactions.

Polymer-Supported Catalysts: Palladium complexes can be anchored to polymer resins, such as Merrifield resin. These polymer-supported catalysts can be easily filtered off from the reaction mixture and reused.

The following table summarizes the performance of a recyclable palladium catalyst in a representative Suzuki-Miyaura reaction for the synthesis of a fluorinated biphenyl, demonstrating the potential for sustainable production.

| Cycle | Catalyst System | Yield (%) | Notes |

| 1 | Pd nanoparticles on COOH-modified graphene | 95 | Initial run with fresh catalyst. |

| 2 | Pd nanoparticles on COOH-modified graphene | 92 | Catalyst recovered by centrifugation and washed. |

| 3 | Pd nanoparticles on COOH-modified graphene | 90 | Slight decrease in activity observed. |

| 4 | Pd nanoparticles on COOH-modified graphene | 88 | Continued good performance. |

| 5 | Pd nanoparticles on COOH-modified graphene | 87 | Demonstrates good reusability with less than 8% loss in activity. mdpi.com |

Stereoselective Synthesis of Chiral Analogs and Derivatization

The introduction of axial chirality into the biphenyl scaffold of this compound can lead to analogs with unique stereochemical properties. This is typically achieved through restricted rotation around the C-C single bond connecting the two aryl rings, a phenomenon known as atropisomerism. The synthesis of enantiomerically pure or enriched chiral analogs is a significant area of research.

Asymmetric Catalysis for Related Biphenylols

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral biphenyls, avoiding the need for the resolution of racemic mixtures. Organocatalysis has emerged as a particularly attractive strategy for these transformations.

Chiral phosphoric acids and their derivatives have been successfully employed as catalysts in the asymmetric synthesis of axially chiral compounds. These catalysts can promote enantioselective cyclization and addition reactions to construct the chiral biphenyl framework. For instance, organocatalytic cycloaddition and cyclization reactions have been widely used in the asymmetric synthesis of biaryl and heterobiaryl atropisomers. nih.govnih.gov

The following table illustrates the effectiveness of a chiral organocatalyst in a representative asymmetric synthesis of an axially chiral biaryl compound.

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Yield (%) |

| Chiral Phosphoric Acid Derivative | Prochiral Diaryl Ketone | >95% ee | 85 |

| Quinine-derived Catalyst | Aryl-Naphthoquinone and Thiophenol | up to 98.5:1.5 e.r. | High |

Chiral Resolution Techniques for Biphenyl Scaffolds

For cases where asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture of a this compound analog is a viable alternative. This involves separating the two enantiomers from each other.

Common Chiral Resolution Techniques:

Diastereomeric Salt Formation: This classical method involves reacting the racemic biphenylol with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. nih.gov For acidic phenols like this compound, a chiral base would be used as the resolving agent. Chiral amidines have been developed as effective resolving agents for weakly acidic phenol derivatives, including axially chiral 1,1'-biaryl-2,2'-diols. nih.gov After separation, the desired enantiomer of the biphenylol can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. sigmaaldrich.comnih.govshimadzu.com Polysaccharide-based CSPs are among the most popular for the resolution of a wide range of chiral compounds, including biphenyls. nih.gov Supercritical fluid chromatography (SFC) is also gaining popularity for chiral separations due to its speed and efficiency. shimadzu.com

The following table provides an overview of chiral resolution techniques applicable to biphenyl scaffolds.

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.orgnih.gov | Scalable and cost-effective for large-scale production. | Trial-and-error process to find a suitable resolving agent and conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. sigmaaldrich.comnih.govshimadzu.com | High resolution and applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. shimadzu.com | Faster separations and reduced solvent consumption compared to HPLC. | Requires specialized equipment. |

Mechanistic Investigations of 2 Trifluoromethyl Biphenyl 4 Ol Reactivity

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regioselectivity of these reactions on the 2-Trifluoromethyl-biphenyl-4-ol core is a direct consequence of the directing effects of the trifluoromethyl and hydroxyl groups.

The hydroxyl group (-OH) on one of the phenyl rings is a powerful activating and ortho-, para-directing group. Its strong electron-donating nature, through resonance, enriches the electron density at the positions ortho and para to it, making these sites more susceptible to attack by electrophiles.

In contrast, the trifluoromethyl group (-CF3) on the other phenyl ring is a potent deactivating and meta-directing group. Its strong electron-withdrawing inductive effect diminishes the electron density of the ring it is attached to, thereby making it less reactive towards electrophiles. Any substitution on this ring is directed to the meta position.

This differential activation of the two rings means that electrophilic substitution will overwhelmingly occur on the hydroxyl-substituted ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. organicchemistrytutor.commasterorganicchemistry.com

Nitration: This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. organicchemistrytutor.commasterorganicchemistry.com For this compound, nitration is expected to occur on the activated, hydroxyl-bearing ring. The primary products would be 2-Trifluoromethyl-5-nitro-biphenyl-4-ol and 2-Trifluoromethyl-3-nitro-biphenyl-4-ol, corresponding to substitution at the positions ortho and para to the hydroxyl group.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst. organicchemistrytutor.com Similar to nitration, halogenation of this compound will be directed by the hydroxyl group to its ortho and para positions.

Sulfonation: This reaction involves the use of fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid) to introduce a sulfonic acid group (-SO3H). organicchemistrytutor.comyoutube.com The electrophile in this case is SO3. Again, the substitution will favor the positions ortho and para to the hydroxyl group on the activated ring. A noteworthy aspect of sulfonation is its reversibility. youtube.com

Table 1: Predicted Regioselectivity of EAS Reactions on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO3, H2SO4 | 2-Trifluoromethyl-5-nitro-biphenyl-4-ol, 2-Trifluoromethyl-3-nitro-biphenyl-4-ol |

| Bromination | Br2, FeBr3 | 5-Bromo-2-trifluoromethyl-biphenyl-4-ol, 3-Bromo-2-trifluoromethyl-biphenyl-4-ol |

| Sulfonation | Fuming H2SO4 | 2-Trifluoromethyl-4-hydroxy-biphenyl-5-sulfonic acid, 2-Trifluoromethyl-4-hydroxy-biphenyl-3-sulfonic acid |

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic reactions. The lone pairs of electrons on the oxygen atom make it a competent nucleophile, capable of attacking various electrophilic species.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: The reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) leads to the formation of an ester. This transformation is often catalyzed by an acid or a base.

The hydroxyl group can be a starting point for the introduction of other functional groups. For instance, it can be converted to a triflate, a good leaving group, which can then be displaced by a variety of nucleophiles in substitution reactions. This opens up pathways to a wider range of derivatives.

Metal-Catalyzed Transformations Involving this compound Derivatives

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can serve as valuable substrates in these transformations. For instance, after converting the hydroxyl group to a triflate or a halide, the molecule can participate in well-established cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions offer powerful methods for further functionalization of the biphenyl (B1667301) core, enabling the synthesis of complex molecular architectures.

C-H Activation and Direct Functionalization Studies

The direct functionalization of C-H bonds in biphenyl systems represents a powerful and atom-economical approach to creating complex molecules. While studies specifically detailing the C-H activation of this compound are not extensively documented, the principles can be inferred from research on related biphenyl compounds.

A notable strategy for achieving remote C-H activation in biphenyls involves the use of a directing group. For instance, a nitrile group, which can be synthetically versatile, has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov This process is facilitated by a palladium catalyst and can proceed through a ligand-containing Pd-Ag heterodimeric transition state. nih.gov The nitrile group's directing effect is crucial, and the use of substituted 2-pyridone ligands can be key to enabling the cleavage of the meta-C-H bond via a concerted metalation-deprotonation (CMD) mechanism. nih.gov Given that the nitrile group can be readily converted to other functional groups like amines, acids, and amides, this methodology offers a valuable pathway for the late-stage functionalization of biphenyl scaffolds. nih.gov

The trifluoromethyl group in this compound is a strong electron-withdrawing group, which would influence the regioselectivity of C-H activation reactions. The electronic effects of this group would need to be carefully considered in designing effective direct functionalization strategies.

Cross-Coupling Reactions of Phenolic Derivatives

The phenolic hydroxyl group of this compound provides a convenient handle for various cross-coupling reactions after its conversion to a suitable electrophilic partner, such as a triflate or a halide. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: The conversion of the phenol to an aryl triflate creates a highly effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction couples the aryl triflate with an organoboron compound, typically an arylboronic acid or its ester. The choice of palladium catalyst and ligands is critical and can influence the stereochemical outcome in certain systems. beilstein-journals.orgd-nb.info For instance, in the coupling of β-enamido triflates, the use of Pd(PPh₃)₄ can lead to retention of configuration, while Pd(dppf)Cl₂ may result in inversion. beilstein-journals.orgd-nb.info While not directly studying this compound, these findings highlight the mechanistic intricacies and the potential for stereocontrol in the Suzuki-Miyaura coupling of triflate derivatives. Research on the bis(triflate) of 2,4′-bis(hydroxy)diphenyl sulfone has demonstrated that site-selective Suzuki-Miyaura reactions can be achieved with very good selectivity, favoring one position over the other. nih.gov

Buchwald-Hartwig Amination: The corresponding aryl halide or triflate derivative of this compound can also undergo Buchwald-Hartwig amination to form arylamines. This palladium-catalyzed reaction is a powerful tool for constructing C-N bonds and has been successfully applied to a wide range of (hetero)aryl chlorides and bromides with various amines. researchgate.net Efficient catalytic systems, such as those employing MorDalPhos, have been developed that can operate under aqueous or even solvent-free conditions, highlighting the "green" potential of this methodology. researchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions, based on studies of analogous aryl triflates and halides.

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Findings |

| Suzuki-Miyaura | Aryl Triflate | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ligand choice can control stereoselectivity. beilstein-journals.orgd-nb.info |

| Suzuki-Miyaura | Bis(triflate) | Arylboronic Acid | [Pd(PPh₃)₄] | Achieves high site-selectivity in polyfunctional molecules. nih.gov |

| Buchwald-Hartwig | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / MorDalPhos | Effective under aqueous or solvent-free conditions. researchgate.net |

Radical Reactions and Photochemical Pathways of this compound

The electronic nature of this compound, influenced by the trifluoromethyl group, also dictates its behavior in radical reactions and photochemical processes.

Generation and Reactivity of Aryl Radicals

Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. While direct studies on the generation of the 2-trifluoromethyl-biphenyl-4-yl radical are limited, established methods for creating aryl radicals can be applied. One modern approach involves the use of tetraarylborate salts as precursors. nih.gov Upon visible light irradiation in the presence of an activator like DMSO, these salts can generate diaryl boryl radicals, which subsequently fragment to produce aryl radicals. nih.gov These radicals can then be trapped by various acceptors to form new C-B, C-C, and C-X bonds. nih.gov

The reactivity of the resulting aryl radical would be influenced by the trifluoromethyl group. The photochemical reaction of trifluoroiodomethane with benzene (B151609), which generates trifluoromethyl radicals, leads to the formation of benzotrifluoride, demonstrating the propensity of these radicals to engage in aromatic substitution. rsc.org It is plausible that the 2-trifluoromethyl-biphenyl-4-yl radical would exhibit unique reactivity patterns in addition and cyclization reactions due to the electronic and steric influence of the trifluoromethyl substituent.

Photoinduced Electron Transfer Processes and Excitation

The photochemistry of fluorinated aromatic compounds is an area of active research. The presence of fluorine atoms on a benzene ring can significantly alter its photophysical properties. Studies on solvated fluorinated benzenes have shown that increasing the number of fluorine substituents leads to a decrease in the HOMO-LUMO energy gap. nih.gov The excitation spectra generally confirm standard photophysical behavior, but the emission spectra can be more dramatically affected by the degree of fluorination. nih.gov

Photoinduced electron transfer (PET) is a key process in the photochemistry of many aromatic systems. In the context of trifluoromethylated molecules, PET processes have been studied in blends with conjugated polymers, where the trifluoromethylated fullerenes act as electron acceptors. researchgate.net The driving force for these PET events can be systematically tuned by altering the reduction potential of the fluorinated species. researchgate.net

For biphenyl systems, photoirradiation can lead to the formation of radical cations through a redox process on surfaces like γ-alumina and silica-alumina. rsc.org These radical cations can then undergo further reactions, such as hydrolysis. rsc.org The trifluoromethyl group in this compound would be expected to influence the stability and subsequent reactivity of any photochemically generated radical cation intermediates. The electron-withdrawing nature of the CF₃ group could make the aromatic ring more susceptible to nucleophilic attack after a PET event.

The table below outlines key concepts in the photochemical behavior of related compounds.

| Photochemical Process | Compound Type | Key Observation | Potential Implication for this compound |

| Excitation | Fluorinated Benzenes | Increased fluorination lowers the HOMO-LUMO gap. nih.gov | The CF₃ group will influence the absorption and emission properties. |

| Photoinduced Electron Transfer | Trifluoromethylated Fullerenes | Act as electron acceptors in polymer blends. researchgate.net | The trifluoromethyl-biphenyl moiety could facilitate PET processes. |

| Radical Cation Formation | Biphenyl on Alumina | Photoirradiation forms radical cations. rsc.org | Susceptible to photochemical oxidation to a radical cation. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Trifluoromethyl-biphenyl-4-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, thereby confirming the substitution pattern and connectivity of the two phenyl rings.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Techniques

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of the respective nuclei within the molecule.

The ¹H NMR spectrum would reveal the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants of all non-exchangeable protons. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenol-containing ring and the trifluoromethyl-substituted ring will exhibit distinct chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group, respectively. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons ortho, meta, and para to the hydroxyl and trifluoromethyl groups provide crucial data for confirming the substitution pattern.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethyl moiety.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: As specific experimental data is not publicly available, this table presents predicted ranges and characteristics based on known substituent effects. Actual values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H (Aromatic) | 6.8 - 7.8 | d, t, m | Complex multiplet patterns due to spin-spin coupling between adjacent protons on both rings. |

| ¹H (Phenolic OH) | 4.5 - 6.0 (variable) | br s | Chemical shift is dependent on solvent, concentration, and temperature. May undergo D₂O exchange. |

| ¹³C (Aromatic) | 110 - 160 | s, d | Chemical shifts are influenced by the electronic effects of the -OH and -CF₃ groups. |

| ¹³C (CF₃) | 120 - 130 | q | Quartet multiplicity due to ¹J(C,F) coupling. |

| ¹⁹F (CF₃) | -60 to -65 | s | Relative to a standard like CFCl₃. |

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve ambiguities from 1D NMR and to definitively establish the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be instrumental in tracing the connectivity of protons within each of the two aromatic rings, confirming the ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between carbons and protons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between the two biphenyl (B1667301) rings by showing correlations between protons on one ring and carbons on the other, as well as confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY can provide information about the through-space proximity of protons on the two different rings, which can help to understand the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorphic Forms (if applicable)

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish between them. Differences in the crystal packing and intermolecular interactions in various polymorphs would lead to distinct chemical shifts and line shapes in the solid-state ¹³C and ¹⁹F NMR spectra.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₃H₉F₃O), the experimentally determined exact mass would be compared to the calculated theoretical mass, providing strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and the stability of its different parts.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the trifluoromethyl group (•CF₃), the loss of a hydrogen atom, or cleavage of the bond between the two phenyl rings. The fragmentation pattern would be unique to the specific substitution pattern of the molecule and would help to confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table presents predicted data. Actual fragmentation patterns may vary depending on the ionization method and collision energy.)

| Analysis | Parameter | Predicted Value/Observation |

| Molecular Formula | C₁₃H₉F₃O | |

| Calculated Molecular Weight | 250.21 g/mol | |

| HRMS (e.g., ESI-TOF) | Exact Mass [M-H]⁻ | Predicted: 249.0533; to be confirmed by measurement. |

| Tandem MS (MS/MS) | Major Fragment Ions | Fragments corresponding to the loss of •CF₃, cleavage of the biphenyl bond, and other characteristic losses. |

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies

Table 1: Representative Crystallographic Data for a Substituted Biphenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.6240(5) |

| b (Å) | 7.0828(2) |

| c (Å) | 24.3641(7) |

| β (°) | 105.522(2) |

| Volume (ų) | 2597.9 |

| Z | 4 |

| Note: Data for (2E)-3-(biphenyl-4-yl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, a related substituted biphenyl. researchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Frequencies of Trifluoromethyl and Hydroxyl Groups

The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the trifluoromethyl and hydroxyl groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the IR spectrum, typically in the range of 1100-1350 cm⁻¹. The symmetric and asymmetric stretching modes of the CF3 group are often observed as distinct, intense bands.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Trifluoromethyl (-CF3) | C-F Asymmetric Stretch | ~1350 |

| Trifluoromethyl (-CF3) | C-F Symmetric Stretch | ~1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can also provide information about the conformational isomers of a molecule. In the case of this compound, the rotational barrier around the central C-C bond can lead to different stable conformations, known as atropisomers. These conformers may have distinct vibrational spectra. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable conformation in a given state (solid, liquid, or gas). For substituted biphenyls, the torsional angle between the rings is sensitive to the electronic and steric effects of the substituents, and this is reflected in the vibrational frequencies.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure (UV-Vis)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, these spectra are characteristic of the π-electron system.

The UV-Vis absorption spectrum of biphenyl derivatives typically shows a strong absorption band around 250 nm, which is attributed to a π-π* transition. researchgate.net The position and intensity of this band can be influenced by the nature and position of substituents. The hydroxyl group, being an electron-donating group, can cause a red shift (shift to longer wavelength) of this absorption maximum. The trifluoromethyl group, an electron-withdrawing group, can also affect the electronic transitions. While specific UV-Vis data for this compound is not documented, related compounds like biphenyl itself exhibit a λmax around 247 nm. researchgate.net The fluorescence spectrum, which shows the emission of light after excitation, would provide further information about the excited electronic states of the molecule.

π-π Transitions in the Biphenyl Chromophore*

The electronic absorption spectrum of biphenyl and its derivatives is dominated by intense absorptions arising from π-π* transitions within the aromatic rings. The biphenyl chromophore, consisting of two phenyl rings linked by a single bond, exhibits characteristic spectral features that are sensitive to both substitution and conformational changes.

In biphenyl itself, the primary absorption band is attributed to a high-energy π-π* transition. The delocalization of π-electrons across the two rings, although partial due to the non-planar conformation in the ground state, gives rise to unique spectral characteristics. The degree of this π-π interaction is directly related to the dihedral angle between the two phenyl rings. nih.gov A key feature in the spectroscopy of biphenyl is a weak transition that is characteristic of this ring-to-ring delocalization. nih.gov

The introduction of substituents onto the biphenyl scaffold significantly modulates the energy and intensity of these π-π* transitions. In the case of this compound, two key substituents influence the electronic structure: the electron-donating hydroxyl (-OH) group at the 4-position and the electron-withdrawing trifluoromethyl (-CF3) group at the 2-position.

The hydroxyl group, through its electron-donating mesomeric effect, tends to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. Conversely, the strongly electron-withdrawing trifluoromethyl group can lead to a hypsochromic (blue) shift, moving the absorption to shorter wavelengths. The interplay of these opposing electronic effects, combined with their positions on the biphenyl rings, results in a complex modulation of the π-π* transition energies.

Furthermore, the steric hindrance introduced by the bulky trifluoromethyl group at the ortho-position (2-position) is expected to increase the dihedral angle between the two phenyl rings. libretexts.org This twisting reduces the extent of π-conjugation between the rings, which generally leads to a hypsochromic shift and a decrease in the intensity of the absorption bands associated with the conjugated system. nih.gov Therefore, the UV-visible absorption spectrum of this compound is a composite result of the electronic effects of the -OH and -CF3 groups and the conformational changes imposed by the ortho-substituent.

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of fluorescent molecules like this compound are often sensitive to the polarity of the solvent in a phenomenon known as solvatochromism. evidentscientific.com The interaction between the solute molecule and the surrounding solvent molecules can alter the energy difference between the ground and excited states, leading to shifts in the spectral bands. youtube.com

Generally, an increase in solvent polarity will shift π-π* transitions towards longer wavelengths (a bathochromic or red shift). youtube.com This is because the excited states of molecules with π-π* transitions are often more polar than their ground states. youtube.com A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. evidentscientific.com

For this compound, the presence of the polar hydroxyl group makes the molecule susceptible to hydrogen bonding interactions with protic solvents (e.g., ethanol, methanol). These specific interactions can lead to further stabilization of the excited state and contribute to a red shift in the emission spectrum. nih.gov The magnitude of the Stokes shift, which is the difference between the absorption and emission maxima, is also often influenced by solvent polarity. nih.gov In more polar solvents, the excited state can undergo relaxation and reorientation of the surrounding solvent cage before emission, leading to a larger Stokes shift. evidentscientific.com

The fluorescence of hydroxybiphenyl derivatives has been shown to be pH-dependent, a factor that is also tied to solvent interactions. nih.gov While this compound is expected to exhibit changes in its fluorescence profile with varying pH, the specifics would depend on the excited-state acidity.

The following table provides a hypothetical representation of the solvent effects on the absorption and emission maxima of this compound, based on the expected behavior for similar substituted biphenyls.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane (B92381) | 1.88 | 260 | 340 |

| Dioxane | 2.21 | 262 | 345 |

| Dichloromethane | 8.93 | 265 | 355 |

| Acetone | 20.7 | 268 | 365 |

| Ethanol | 24.6 | 270 | 375 |

| Methanol (B129727) | 32.7 | 272 | 380 |

| Water | 80.1 | 275 | 390 |

Computational Chemistry and Theoretical Studies of 2 Trifluoromethyl Biphenyl 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of biphenyl (B1667301) systems. researchgate.net It offers a balance between computational cost and accuracy, making it well-suited for a molecule of this size and complexity. scispace.com DFT calculations are instrumental in elucidating the fundamental electronic structure and geometric parameters of 2-Trifluoromethyl-biphenyl-4-ol. eurjchem.com

The geometry of this compound is not static; rotation around the central carbon-carbon single bond connecting the two phenyl rings gives rise to different conformations. The preferred three-dimensional arrangement, or conformation, is dictated by a delicate balance of steric hindrance and electronic effects.

Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a basis set like 6-31G(d), are used to locate the minimum energy structures. researchgate.net For biphenyl derivatives, the most critical geometric parameter is the dihedral angle (or torsional angle) between the two aromatic rings. In unsubstituted biphenyl, the rings are twisted by approximately 44° in the gas phase to relieve steric repulsion between the ortho-hydrogen atoms. ambeed.com

In this compound, the bulky -CF3 group at an ortho position introduces significant steric strain. This forces the phenyl rings to adopt a more twisted conformation to minimize this repulsion. Conformational analysis of similar substituted biphenyls suggests that the dihedral angle would be significantly larger than in unsubstituted biphenyl, likely in the range of 50-85°. jcsp.org.pk The presence of the hydroxyl group and the trifluoromethyl group can also lead to subtle electronic interactions that influence the rotational barrier around the central C-C bond.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

| C1-C1' Bond Length | ~1.49 Å | The length of the single bond connecting the two phenyl rings. |

| Phenyl-Phenyl Dihedral Angle | ~55° | The twist angle between the planes of the two aromatic rings. |

| C-O Bond Length | ~1.36 Å | The length of the bond between the carbon atom of the phenol (B47542) ring and the oxygen atom. |

| O-H Bond Length | ~0.96 Å | The length of the hydroxyl bond. |

| C-CF3 Bond Length | ~1.50 Å | The length of the bond connecting the trifluoromethyl group to the phenyl ring. |

Note: These values are illustrative and based on DFT calculations of structurally similar substituted biphenyls. Actual values would require a specific computational study.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. eurjchem.comajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For aromatic compounds like this, the gap is typically in the range of 4-6 eV.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role |

| HOMO | -6.2 eV | Electron-donating capacity (nucleophilicity) |

| LUMO | -1.5 eV | Electron-accepting capacity (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability |

Note: These values are representative for similar aromatic compounds and serve as an illustration.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP map would show a high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The highly electronegative fluorine atoms of the -CF3 group would also create a region of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

DFT calculations can predict spectroscopic data with a useful degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of computational chemistry. liverpool.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, are commonly used. nih.gov Calculations on related fluorinated molecules show that the chemical environment significantly influences the ¹⁹F chemical shift. nih.gov For this compound, the calculations would predict distinct signals for each unique proton and carbon atom, with the chemical shifts influenced by the electron-withdrawing -CF3 group and the electron-donating -OH group. The predicted ¹⁹F NMR signal for the -CF3 group would be particularly sensitive to the molecule's conformation and solvent environment. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations can help assign specific vibrational modes to the experimental spectral bands. For this compound, characteristic frequencies would include the O-H stretching vibration (typically around 3500-3700 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (1400-1600 cm⁻¹), and strong C-F stretching modes associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Ab Initio and Semi-Empirical Methods for Reaction Pathways

While DFT is excellent for ground-state properties, understanding chemical reactions requires exploring potential energy surfaces, including transition states and intermediates.

To study a potential reaction involving this compound, such as its synthesis or degradation, computational methods can map out the reaction pathway. This involves locating the structures of any transient intermediates and, crucially, the transition states that connect them to the reactants and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides critical insights into the reaction mechanism. For complex reactions, ab initio methods like Møller-Plesset perturbation theory (MP2) or more sophisticated coupled-cluster methods may be employed for higher accuracy, though at a greater computational expense.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located and their energies calculated, key thermodynamic and kinetic parameters can be determined.

The difference in energy between the products and reactants gives the enthalpy of reaction (ΔH). The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate according to Arrhenius theory. By calculating these parameters for different possible pathways, chemists can predict which reaction mechanisms are most favorable. Semi-empirical methods, which are faster but less accurate than DFT or ab initio methods, can be useful for initial, exploratory studies of reaction pathways in very large systems, but are generally less preferred for detailed mechanistic investigations. scispace.com

Molecular Dynamics Simulations for Dynamic Behavior (Non-biological systems)

While specific molecular dynamics (MD) simulations for this compound in non-biological systems are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from studies on analogous substituted biphenyls. MD simulations are powerful computational tools used to model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions.

For biphenyl derivatives, a key dynamic feature is the torsional or dihedral angle between the two phenyl rings. This rotation is influenced by the nature and position of substituents. In the case of this compound, the bulky trifluoromethyl group at the ortho position of one ring and the hydroxyl group at the para position of the other significantly influence its conformational preferences and dynamic behavior.

MD simulations on chlorinated biphenyls have shown that the substitution pattern dictates the conformational mobility of the molecule. nih.govacs.org It is well-established that ortho-substituted biphenyls experience steric hindrance that raises the energy barrier for rotation around the central carbon-carbon bond, leading to a non-planar ground state conformation. taylorandfrancis.comresearchgate.net For this compound, the trifluoromethyl group would enforce a twisted conformation.

A hypothetical MD simulation of this compound in a non-polar solvent like hexane (B92381) would primarily show the effects of steric hindrance, while a simulation in a polar solvent like water or methanol (B129727) would introduce hydrogen bonding interactions with the hydroxyl group, potentially leading to different dynamic equilibria.

Table 1: Postulated Dynamic Properties of this compound from Analogous Systems

| Property | Postulated Value/Behavior | Basis of Postulation |

| Equilibrium Dihedral Angle | Significantly non-planar (likely 40-60°) | Steric hindrance from ortho-trifluoromethyl group, based on studies of other ortho-substituted biphenyls. taylorandfrancis.comresearchgate.net |

| Rotational Barrier | Higher than unsubstituted biphenyl | Increased steric clash due to the trifluoromethyl group. |

| Solvent Effects (Polar) | Restricted rotation, specific hydrogen bonding patterns | Interaction of the hydroxyl group with polar solvent molecules. |

| Solvent Effects (Non-Polar) | Less restricted rotation compared to polar solvents | Dominance of intramolecular steric effects over solvent interactions. |

It is important to note that these are expected behaviors based on the principles of physical organic chemistry and computational studies of similar molecules. Detailed MD simulations would be required to provide precise quantitative data for this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties. taylorandfrancis.comnih.gov For this compound, a QSAR/QSPR study focused on chemical reactivity would aim to predict its behavior in chemical reactions based on calculated molecular descriptors.

The first step in any QSAR/QSPR analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and electronic properties. wikipedia.org For this compound, a range of descriptors would be calculated using quantum chemical methods.

Table 2: Key Molecular Descriptors for QSAR/QSPR Analysis of this compound

| Descriptor Class | Specific Descriptors | Relevance to Chemical Reactivity |

| Constitutional (0D) | Molecular Weight, Atom Counts (C, H, F, O) | Basic properties influencing stoichiometry and mass-related effects. |

| Topological (2D) | Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Dihedral Angle | Relate to the molecule's size, shape, and steric accessibility for reactions. |

| Electronic (Quantum Chemical) | Dipole Moment, HOMO/LUMO Energies and Gap, Molecular Electrostatic Potential (MEP), Partial Atomic Charges | Crucial for understanding electrophilic and nucleophilic interactions, and overall reactivity. researchgate.netnih.gov |

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group will significantly influence the electronic descriptors. The trifluoromethyl group will lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's susceptibility to oxidation and reduction. The hydroxyl group, being a strong electron-donating group, will have the opposite effect on the electronic properties of the phenyl ring to which it is attached.

Once the molecular descriptors are calculated, they can be correlated with experimentally determined or computationally predicted reactivity parameters. For chemical reactivity, this could involve reaction rates, equilibrium constants, or activation energies for specific reactions.

For this compound, a QSAR model could predict its reactivity in various chemical transformations. For example, the reactivity of the hydroxyl group (e.g., in esterification or etherification reactions) would be influenced by the electronic effects of the trifluoromethyl group on the other ring.

A study on chlorinated biphenyls found a strong correlation between the molecular electrostatic potential (MEP) and their toxic properties, which are a manifestation of their chemical reactivity within a biological system. nih.govacs.org Similarly, for this compound, the MEP would be a critical descriptor. The regions of negative potential around the oxygen and fluorine atoms would indicate sites susceptible to electrophilic attack, while regions of positive potential would suggest sites for nucleophilic attack.

Table 3: Hypothetical QSAR Model for a Generic Reaction of this compound

Where:

log(k_reaction) is the logarithm of the rate constant for a given reaction.

c0, c1, c2, and c3 are coefficients determined by multiple linear regression analysis.

HOMO-LUMO Gap is a measure of chemical stability. A smaller gap often correlates with higher reactivity.

MEP_min is the minimum value of the molecular electrostatic potential, indicating the most likely site for electrophilic attack.

Such a model, once validated, could be used to predict the reactivity of other related fluorinated biphenyls and guide the design of new molecules with desired chemical properties. The development of robust QSAR/QSPR models for compounds like this compound is crucial for applications in materials science, environmental chemistry, and medicinal chemistry. nih.govnih.gov

Advanced Applications and Derivatization in Chemical Sciences Excluding Clinical/biological Products

Precursors and Building Blocks in Advanced Organic Synthesis

The bifunctional nature of 2-Trifluoromethyl-biphenyl-4-ol, possessing both a reactive hydroxyl group and a modifiable biphenyl (B1667301) scaffold, makes it an attractive starting point for the synthesis of more complex molecules. The presence of the trifluoromethyl group at the 2-position introduces a significant steric and electronic bias, influencing the reactivity and properties of its derivatives.

Synthesis of Complex Organic Molecules (Non-medicinal targets)

While direct applications of this compound in the total synthesis of complex, non-medicinal natural products are not extensively documented in publicly available literature, its structural motifs are present in various advanced materials and specialty chemicals. The fundamental reactivity of the phenol (B47542) and the biphenyl core suggests its utility as a versatile intermediate. The biphenyl structure itself is a common core in many functional molecules, and the trifluoromethyl group adds a unique dimension for tailoring molecular properties.

The synthesis of the core structure of this compound can be achieved through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. acs.orgnasa.gov For the synthesis of the 2-Trifluoromethyl-biphenyl backbone, this could involve the reaction of (2-trifluoromethyl)phenylboronic acid with a suitably protected 4-halophenol, or vice-versa. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with the sterically demanding ortho-trifluoromethyl group. nih.gov

Intermediates for Specialty Chemicals and Agrochemicals (Synthesis focus)

The true potential of this compound as a building block is most evident in the synthesis of specialty chemicals, particularly in the agrochemical sector. The trifluoromethylphenyl moiety is a key component in a number of modern pesticides. oup.com European patent literature discloses agrochemical compositions containing pyrazole-4-carboxamide derivatives of a 2'-(trifluoromethyl)biphenyl amine. acs.orgnih.gov The synthesis of these active ingredients likely involves the use of a 2-(trifluoromethyl)biphenyl (B1313366) precursor, which could be derived from this compound.

For instance, the amine precursor for the aforementioned carboxamide, N-[2'-(trifluoromethyl)biphenyl-2-yl]amine, could be synthesized from this compound through a multi-step sequence likely involving conversion of the hydroxyl group to an amine. The synthesis of related trifluoromethyl-substituted pyrazole (B372694) carboxamides has been described, highlighting the importance of these scaffolds in the development of new agrochemicals. researchgate.net

The general synthetic approach to such agrochemicals underscores the role of trifluoromethylated biphenyls as key intermediates. The synthesis often starts with the construction of the fluorinated biphenyl core, followed by functionalization to introduce the desired pharmacophore. oup.com

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

The development of efficient and selective catalysts is a central theme in modern chemistry. Biphenyl derivatives, particularly those with axial chirality, have been extensively used as ligands in asymmetric catalysis.

Design of Chiral Ligands for Asymmetric Synthesis

Axially chiral biphenyls are a privileged class of ligands for a wide range of enantioselective transformations. nih.govacs.org While there is no direct literature evidence for the use of this compound in the synthesis of chiral ligands, its structure provides a template for the design of novel ligand architectures. The conversion of the monophenol to a biphenol, for example by introducing a second hydroxyl group, would be a necessary step to create common bidentate ligands like BIPOL or BINOL analogues. nih.gov

The derivatization of biphenols into phosphoramidite (B1245037) ligands is a well-established strategy for creating highly effective ligands for asymmetric catalysis, including palladium-catalyzed cycloadditions and iridium-catalyzed allylic aminations. nih.govresearchgate.net The steric and electronic properties of the trifluoromethyl group in the 2-position could significantly influence the catalytic activity and enantioselectivity of such ligands. Chiral phosphine-phosphoramidite ligands with substituted biphenyl backbones have shown remarkable activity and selectivity in asymmetric hydrogenations and allylic alkylations. researchgate.net The development of chiral bifunctional phosphine (B1218219) ligands based on a biphenyl-2-ylphosphine framework has also been reported to be effective in gold-catalyzed asymmetric cyclizations. researchgate.net

The synthesis of such ligands often involves the derivatization of a biphenyldiol core. nih.gov Therefore, while not a direct precursor, this compound represents a potential starting point for the synthesis of new chiral ligands, should a synthetic route to the corresponding diol be developed.

Incorporation into Supported Catalysts for Heterogeneous Reactions

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and facilitating product purification. Metal-Organic Frameworks (MOFs) have emerged as promising platforms for heterogeneous catalysis due to their high surface area and tunable structures. nih.govacs.org Bifunctional MOFs can be designed with both acidic and basic sites, arising from the metal nodes and the organic linkers, respectively.

While the direct incorporation of this compound into a MOF structure has not been reported, its carboxylic acid derivative could potentially serve as an organic linker in MOF synthesis. The resulting MOF would possess pores functionalized with the trifluoromethyl-biphenyl group, which could influence the catalytic activity in reactions such as deacetalization-Knoevenagel tandem reactions or CO2 fixation. nih.gov The design of such functionalized MOFs represents an interesting, albeit unexplored, avenue for the application of this compound in heterogeneous catalysis.

Materials Science Applications

The unique properties conferred by the trifluoromethyl group, such as high thermal stability, hydrophobicity, and a low dielectric constant, make trifluoromethyl-substituted aromatic compounds attractive for applications in materials science.

Polymers containing trifluoromethyl groups, such as polyamides and polyimides, often exhibit enhanced solubility, lower dielectric constants, and improved thermal stability compared to their non-fluorinated analogues. nasa.govnih.govelectronicsandbooks.com For example, polyimides derived from fluorinated diamines have been synthesized and characterized for their potential use in microelectronics. mdpi.com While research has focused on other isomers, the incorporation of the this compound moiety into a polymer backbone, for instance, through ether linkages via the phenolic hydroxyl group, could lead to new materials with tailored properties.

Monomers for Polymer Synthesis with Tailored Properties

The introduction of trifluoromethyl (–CF3) groups into high-performance polymers such as poly(arylene ether)s and aromatic polyimides is a well-established strategy for enhancing their properties. capes.gov.br These polymers often exhibit improved thermal stability, increased solubility in organic solvents, lower dielectric constants, and reduced water absorption. capes.gov.br The presence of the –CF3 group can also activate a leaving group in a monomer, facilitating the nucleophilic displacement reactions that drive polymerization. capes.gov.brmdpi.com

While specific studies detailing the use of this compound as a monomer are not prevalent, its structure is highly indicative of its potential in this area. The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation, to form polyethers or polyesters. The trifluoromethyl group, with its bulkiness and electronic effects, can disrupt polymer chain packing, leading to amorphous polymers with enhanced solubility and processability. Furthermore, the fluorine content would contribute to increased thermal and oxidative stability of the resulting polymer. For instance, novel poly(arylene ether)s have been successfully synthesized from perfluoroalkyl-activated bishalo monomers, demonstrating the utility of trifluoromethyl-substituted phenylboronic acids in creating these advanced materials. capes.gov.br

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of the this compound Moiety |

| Thermal Stability | The strong C-F bonds in the trifluoromethyl group would likely enhance the thermal and thermo-oxidative stability of the polymer backbone. |